molecular formula C6H8F2O2 B1432441 1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid CAS No. 1541125-74-9

1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid

Cat. No.: B1432441
CAS No.: 1541125-74-9
M. Wt: 150.12 g/mol
InChI Key: XZBUNPKGLRROGL-UHFFFAOYSA-N
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Description

“1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1541125-74-9 . It has a molecular weight of 150.13 .


Molecular Structure Analysis

The IUPAC name for this compound is “1-(2,2-difluoroethyl)cyclopropanecarboxylic acid” and its InChI code is "1S/C6H8F2O2/c7-4(8)3-6(1-2-6)5(9)10/h4H,1-3H2,(H,9,10)" .


Physical And Chemical Properties Analysis

This compound has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Ethylene Precursor in Plants

1-Aminocyclopropane-1-carboxylic acid, a structural analogue of 1-(2,2-difluoroethyl)cyclopropane-1-carboxylic acid, is a significant ethylene precursor in higher plants. When administered to wheat leaves, it transforms into 1-(malonylamino)cyclopropane-1-carboxylic acid, a nonvolatile metabolite, as confirmed through gas chromatography-mass spectrometry. This conversion plays a crucial role in plant physiology, particularly in processes like fruit ripening and response to environmental stress (Hoffman, Yang, & McKeon, 1982).

Study of Enzyme Inhibitors

1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), closely related to this compound, is utilized in studying the inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. DFACC's reactivity, particularly in its cyclopropyl functionality, makes it an essential molecule in understanding enzyme inhibition mechanisms (Liu et al., 2015).

Biological Activities of Cyclopropane Moieties

Cyclopropane moieties, as found in 1-aminocyclopropane-1-carboxylic acid and its analogs, exhibit a wide range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. These activities are of significant interest in scientific research for their potential therapeutic applications (Coleman & Hudson, 2016).

Synthesis of Glycosyl Esters

Cyclopropane carboxylic acid, similar to this compound, has been used as a lead compound for synthesizing glycosyl esters due to its biological activity. These compounds demonstrate the potential for various applications in medicinal chemistry (Li, 2009).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-(2,2-difluoroethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c7-4(8)3-6(1-2-6)5(9)10/h4H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBUNPKGLRROGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1541125-74-9
Record name 1-(2,2-difluoroethyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid
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1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid
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1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid
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1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid
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1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid

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